Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine, also known as this compound, is a useful research compound. Its molecular formula is C12H16N6O6 and its molecular weight is 340.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Hydrazone Chromophore
A novel symmetrical bis(tricyanofuran)hydrazone chromophore has been synthesized, showing solvatochromism and pH-sensory properties. The preparation involved a diazo-coupling reaction, and the structure was confirmed through various spectroscopic techniques. This chromophore exhibits fascinating solvatochromism, changing its spectral properties based on the solvent's polarity. Furthermore, it demonstrates pH molecular switching, indicating potential applications in various scientific research fields, including material science and sensor technology Abdelmoez, Abdelrahman, & Khattab, 2019.
Mimetics of Neamine for RNA Recognition
Mimetics of neamine, which are 4-heterocyclic 2-deoxystreptamine derivatives, have been synthesized for RNA recognition. These derivatives were obtained through chemical synthesis and showed satisfactory yields. Their potential in recognizing RNA structures opens avenues for further research in biochemistry and molecular biology Ding, Hofstadler, Swayze, & Griffey, 2001.
Synthesis of Bis(dipyrrinato)zinc(II) Complexes
Bis(dipyrrinato)zinc(II) complexes have been synthesized, demonstrating improved fluorescence quantum efficiencies compared to their symmetric counterparts. These complexes exhibit a rich variety and bright red to near-infrared luminescence with a large pseudo-Stokes shift. The research indicates the potential use of these complexes in photophysical studies and possible applications in light-emitting devices Sakamoto, Iwashima, Kögel, Kusaka, Tsuchiya, Kitagawa, & Nishihara, 2016.
Properties
IUPAC Name |
[(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKWPVVWVBKSIG-ZLERWKPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578922 |
Source
|
Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90852-19-0 |
Source
|
Record name | (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.